molecular formula C7H4ClNOS B1304945 2-Chlorobenzothiazol-4-ol CAS No. 71501-29-6

2-Chlorobenzothiazol-4-ol

Cat. No. B1304945
CAS RN: 71501-29-6
M. Wt: 185.63 g/mol
InChI Key: SVGBAVVCBYGVCS-UHFFFAOYSA-N
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Description

2-Chlorobenzothiazol-4-ol is a chemical compound that is part of the benzothiazole family, which is known for its heterocyclic structure containing both sulfur and nitrogen atoms within a fused benzene ring. This family of compounds is of significant interest due to their diverse applications in pharmaceuticals, materials science, and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of this compound derivatives can be achieved through various methods. One approach involves the use of thiophosgene in a one-step synthesis of 2-chloroquinazolin-4-ols and analogous bicycles from 2-aminoamides, which includes aminothioamides, amino acids, and fused heterocycle derivatives . Another method for synthesizing 2-chlorobenzothiazoles involves a switchable and scalable C-N coupling protocol with primary amines under transition-metal-free and solvent-free conditions . Additionally, 2-Chloro-6-chloromethylbenzothiazole, a related compound, can be synthesized from ethyl 4-aminobenzonic via a multi-step process including cyclization, diazotization, bromination, substitution, reduction, and chlorination . Furthermore, a technological method using sulphone chloride as a chlorinating agent has been introduced for synthesizing 2-chlorobenzothiazole .

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-chloro-5H-1,2,3-dithiazol-5-one and its polymorphs, has been analyzed, revealing planar five-membered S,N-rich heterocycles with tight solid-state packing attributed to a rich network of short intermolecular electrostatic contacts . Although not directly about this compound, this information provides insight into the structural characteristics of similar heterocyclic compounds.

Chemical Reactions Analysis

2-Chlorobenzothiazoles can undergo various chemical reactions, including C-N coupling with primary amines. The selectivity of this reaction can be switched from mono- to di-heteroarylation by introducing an appropriate amount of NaH . This showcases the compound's versatility in forming different chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are not directly detailed in the provided papers. However, the related compounds demonstrate significant reactivity and stability, as evidenced by their use in various synthesis protocols and their solid-state packing characteristics . These properties are crucial for their applications in chemical synthesis and potential use in pharmaceuticals and materials science.

Scientific Research Applications

Heteroarylation of Primary Amines

A study by Cheng et al. (2021) introduced a switchable and scalable C-N coupling protocol for the synthesis of 2-aminobenzothiazoles from 2-chlorobenzothiazoles and primary amines. This procedure is significant for its transition-metal-free and solvent-free conditions, providing an environmentally friendly approach to producing valuable structural motifs prevalent in natural products and biologically active compounds. The method allows the selectivity to be shifted from mono- to di-heteroarylation, demonstrating adaptability and practical usefulness in large-scale synthesis, aligning well with green chemistry principles Cheng et al., 2021.

Antibacterial Applications

Mahmood-ul-hassan et al. (2002) explored the synthesis of Zn(II) compounds using Schiff bases derived from benzothiazoles, including 2-Chlorobenzothiazol-4-ol. These compounds exhibited notable antibacterial properties against pathogenic bacterial species like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The study highlighted the potential of benzothiazole-based compounds in designing new therapies targeting antibiotic-resistant bacterial strains Mahmood-ul-hassan et al., 2002.

Synthesis Techniques

Chang (2004) provided a technological method to synthesize 2-chlorobenzothiazole using sulphone chloride as a chlorinating agent. The study detailed the optimal conditions for the reaction, achieving a high product content and yield, indicating the potential for efficient and scalable production of this compound Chang, 2004.

Corrosion Inhibition

A study by Chen (2020) explored the use of 2-amino-4-chlorobenzothiazole as a corrosion inhibitor for X65 steel in H2SO4 medium. The compound exhibited high corrosion inhibition efficiency, and the study provided insights into the adsorption behavior and interaction mechanisms of the inhibitor with the metal surface Chen, 2020.

Safety and Hazards

The safety data sheet advises avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation .

Future Directions

Recent research has focused on the synthesis of new benzothiazole-based compounds for potential therapeutic applications . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs . Future research may continue to explore the synthesis of 2-arylbenzothiazoles through different synthetic pathways .

properties

IUPAC Name

2-chloro-1,3-benzothiazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNOS/c8-7-9-6-4(10)2-1-3-5(6)11-7/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGBAVVCBYGVCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20991966
Record name 2-Chloro-1,3-benzothiazol-4-ol
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Molecular Weight

185.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

71501-29-6
Record name 2-Chloro-4-benzothiazolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71501-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chlorobenzothiazol-4-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071501296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-1,3-benzothiazol-4-ol
Source EPA DSSTox
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Record name 2-chlorobenzothiazol-4-ol
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